molecular formula C26H34N4O6 B14595581 L-Tyrosylglycyl-L-phenylalanyl-L-leucine CAS No. 60254-81-1

L-Tyrosylglycyl-L-phenylalanyl-L-leucine

Cat. No.: B14595581
CAS No.: 60254-81-1
M. Wt: 498.6 g/mol
InChI Key: NJQMBFDOYQGROG-FKBYEOEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .

Scientific Research Applications

L-Tyrosylglycyl-L-phenylalanyl-L-leucine has a wide range of scientific research applications:

Mechanism of Action

L-Tyrosylglycyl-L-phenylalanyl-L-leucine exerts its effects by binding to opioid receptors, specifically the δ- and µ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous enkephalins, which are natural pain-relieving peptides in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of L-leucine, which contributes to its distinct binding affinity and activity at opioid receptors. This makes it a valuable compound for studying opioid receptor interactions and developing new analgesic agents .

Properties

CAS No.

60254-81-1

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H34N4O6/c1-16(2)12-22(26(35)36)30-25(34)21(14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1

InChI Key

NJQMBFDOYQGROG-FKBYEOEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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